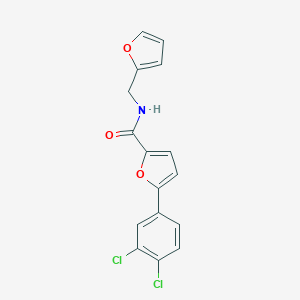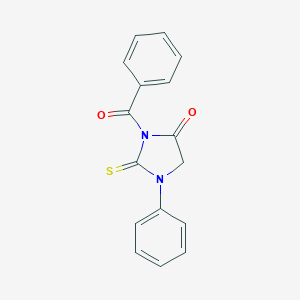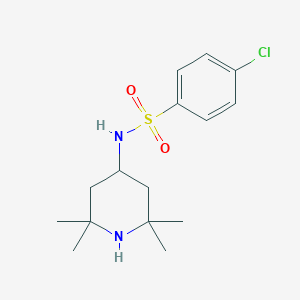
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, also known as DMAT, is a small molecule that has been studied for its potential applications in scientific research. DMAT is a thiazolidinedione derivative, which is a class of compounds that have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用機序
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide inhibits the activity of Hsp90 by binding to its ATP-binding site. This prevents the binding of ATP, which is required for the chaperone activity of Hsp90. The inhibition of Hsp90 activity leads to the degradation of client proteins, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition to its effects on cancer cells, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is its specificity for Hsp90. This allows for targeted inhibition of cancer cells without affecting normal cells. However, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has also been shown to have limitations in its use as a therapeutic agent. 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has poor solubility in water, which can limit its bioavailability and effectiveness. In addition, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has been shown to have low stability in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
For research on 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide include improving its solubility and stability in vivo, as well as exploring its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide for therapeutic use.
合成法
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-aminothiophenol with 2-bromo-4'-methylacetophenone to produce 2-(2-bromo-4'-methylphenylthio)aniline. This intermediate product is then reacted with chloroacetyl chloride to produce 2-(2-bromo-4'-methylphenylthio)acetamide. Finally, the thiazolidinedione ring is formed by reacting the intermediate product with mercaptoacetic acid. The resulting product is 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide.
科学的研究の応用
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by targeting a specific protein, heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including those that are involved in cancer cell growth and survival. Inhibition of Hsp90 by 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide leads to the degradation of these client proteins, resulting in the inhibition of cancer cell growth.
特性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3S/c1-12-7-5-6-10-14(12)19-16(21)11-15-17(22)20(18(23)24-15)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,19,21) |
InChIキー |
RKKBKFJEZACNKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)